molecular formula C7H5ClN2O4 B186385 5-Chloro-2,4-dinitrotoluene CAS No. 51676-74-5

5-Chloro-2,4-dinitrotoluene

Cat. No. B186385
Key on ui cas rn: 51676-74-5
M. Wt: 216.58 g/mol
InChI Key: KPDPGZNHKMJEFZ-UHFFFAOYSA-N
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Patent
US06391878B2

Procedure details

A mixture of 1.6 g of 5-chloro-2,4-dinitrotoluene and 20 mL of N,N-dimethyl-thioformamide is heated to 120° C. for 16 hours. After cooling to room temperature, the mixture is purified by flash column chromatography on silica gel, eluting with 3% to 10% ethyl acetate/hexanes to provide 0.78 g of 6-methyl-5-nitrobenzothiazole as a yellow solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([N+:12]([O-])=O)=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=1.CN(C)[CH:17]=[S:18]>>[CH3:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]2[N:12]=[CH:17][S:18][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)C)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=S)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture is purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 3% to 10% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(N=CS2)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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